molecular formula C11H8F4N4O2 B12539014 2,2,3,3-tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-26-5

2,2,3,3-tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12539014
CAS No.: 651769-26-5
M. Wt: 304.20 g/mol
InChI Key: YSLAUQMKPJHAFF-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a tetrafluoropropyl group attached to a benzoate moiety, which is further linked to a tetrazole ring. This combination of functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The tetrafluoropropyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoate and tetrazole moieties can undergo oxidation and reduction under specific conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 4-(2H-tetrazol-5-yl)benzoic acid and 2,2,3,3-tetrafluoropropanol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions include:

    Substitution: Various substituted derivatives of the original compound.

    Oxidation: Oxidized forms of the benzoate or tetrazole rings.

    Reduction: Reduced forms of the benzoate or tetrazole rings.

    Hydrolysis: 4-(2H-tetrazol-5-yl)benzoic acid and 2,2,3,3-tetrafluoropropanol.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with molecular targets through its functional groups. The tetrafluoropropyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The tetrazole ring can interact with various enzymes and receptors, potentially modulating their activity. The benzoate moiety can contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-tetrazol-5-yl)benzoic acid
  • 2,2,3,3-tetrafluoropropanol
  • Tetrazole derivatives

Uniqueness

2,2,3,3-Tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the combination of its tetrafluoropropyl, benzoate, and tetrazole functional groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

651769-26-5

Molecular Formula

C11H8F4N4O2

Molecular Weight

304.20 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C11H8F4N4O2/c12-10(13)11(14,15)5-21-9(20)7-3-1-6(2-4-7)8-16-18-19-17-8/h1-4,10H,5H2,(H,16,17,18,19)

InChI Key

YSLAUQMKPJHAFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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